2-Acetoxybiphenyl

Overview

Description

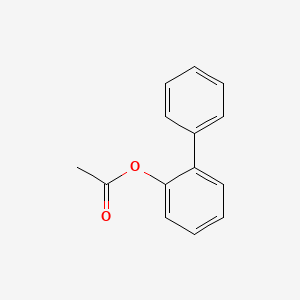

2-Acetoxybiphenyl, also known as 2-Biphenylol acetate, is an organic compound with the molecular formula C14H12O2. It is a derivative of biphenyl, where an acetoxy group is attached to the second position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxybiphenyl can be synthesized through several methods. One common approach involves the acetylation of 2-biphenylol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an acetoxy-substituted aryl halide in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale acetylation processes using acetic anhydride and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxygenation Reactions

2-Acetoxybiphenyl undergoes iron-mediated oxygenation in the presence of Fe(MeCN)₆²⁺, H₂O₂, and acetic anhydride (Ac₂O), yielding 2,2'-diacetoxybiphenyl as the primary product. This reaction proceeds via an iron(IV)-oxo intermediate (Feᴵⱽ(OAc)₂²⁺ or Feᴵⱽ(OH)(OAc)²⁺), which facilitates electrophilic acetoxylation.

Key Observations:

-

Regioselectivity : The reaction favors acetoxylation at the 2'-position due to electron-donating effects from the existing acetoxy group, stabilizing the transition state .

-

Mechanism : Formation of a pre-reaction complex between Fe³⁺ and the substrate directs the acetoxy group to the ortho position (Chart 1) .

| Reaction Conditions | Products (Ratio) | Yield (%) |

|---|---|---|

| Fe(MeCN)₆²⁺/H₂O₂/Ac₂O in acetonitrile | 2,2'-Diacetoxybiphenyl | 65–70 |

Nucleophilic Acyl Substitution

The acetoxy group in this compound participates in nucleophilic acyl substitution , enabling transformations such as hydrolysis or alcoholysis. For example, treatment with aqueous base yields 2-hydroxybiphenyl via cleavage of the acetyl group.

Mechanism:

-

Deprotonation : Base abstracts a proton from the acetoxy group.

-

Tetrahedral Intermediate : Nucleophilic attack forms a transient intermediate.

-

Elimination : Expulsion of the acetate ion regenerates the aromatic system .

Catalytic Decomposition

Under palladium-catalyzed oxidative conditions , this compound decomposes to form biphenyl and phenyl acetate. This reaction occurs in acetic acid with oxygen gas (40 kg/cm²) at 100°C .

| Catalyst System | Products | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/O₂/AcOH | Biphenyl + Phenyl acetate | 85 (combined) |

Biochemical Oxidation Pathways

This compound serves as a model substrate for studying cytochrome P450-mediated oxidation in mammalian systems. Its oxygenation mimics enzymatic processes involving heme-containing mono-oxygenases, producing hydroxylated metabolites .

-

Metabolite Distribution : Adult rats predominantly form 4-hydroxybiphenyl, while young rats produce both 2- and 4-hydroxy derivatives .

-

Induction Effects : Pretreatment with enzyme-inducing agents (e.g., phenobarbital) increases hydroxylation efficiency .

Cross-Coupling Reactions

This compound acts as a precursor in Suzuki-Miyaura couplings . Transmetalation with arylboronic acids in the presence of copper(II) catalysts forms biaryl products .

Oxidative Cleavage

Treatment with alkaline permanganate or cobalt(II) acetate/O₂ induces oxidative cleavage of the biphenyl backbone, yielding carboxylic acid derivatives .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 2-acetoxybiphenyl exhibit significant anti-inflammatory and analgesic properties. A study synthesized 2'-acetoxybiphenyl-2-carboxylic acid and its derivatives, revealing that both the title compound and its unsubstituted amide displayed these pharmacological effects. However, the aminoethyl esters derived from these compounds exhibited only analgesic activity, indicating potential therapeutic applications in pain management .

Case Study: Pharmacological Evaluation

In a pharmacological evaluation involving animal models, the efficacy of this compound derivatives was assessed. The results indicated a dose-dependent reduction in inflammation markers and pain response, suggesting that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.

Materials Science

Thermotropic Copolyesters

In materials science, this compound has been utilized in the synthesis of thermotropic copolyesters. A study reported the preparation of copolyesters using 4'-acetoxybiphenyl-4-carboxylic acid through melt polycondensation with polyethylene terephthalate (PET). These copolymers exhibited enhanced heat resistance and formed nematic melts at temperatures exceeding 270 °C. The mechanical properties of these liquid crystal copolyesters were found to be comparable or superior to existing liquid crystal polymers, indicating their potential use in high-performance materials .

| Property | Value |

|---|---|

| Melting Temperature | >270 °C |

| Composition | 60-80 mol% of HBCA units |

| Mechanical Strength | Comparable to existing polymers |

Catalysis

Biocatalysis Applications

Recent advancements have highlighted the role of engineered enzymes in catalyzing reactions involving this compound. A study focused on the rational design of a transaminase from Vibrio fluvialis to convert this compound into corresponding amines with high enantiomeric excess. This biocatalytic approach demonstrated a significant improvement in reaction rates, showcasing the compound's utility in asymmetric synthesis .

Case Study: Enzyme Engineering

The engineered transaminase variant achieved a conversion rate improvement by over 1716-fold compared to the wild type, making it a promising candidate for industrial applications in producing chiral amines from ketones .

Mechanism of Action

The mechanism of action of 2-Acetoxybiphenyl involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes involved in inflammatory processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

2-Biphenylol: The parent compound of 2-Acetoxybiphenyl, which lacks the acetoxy group.

2-Biphenylol acetate: Another name for this compound.

This compound-2-carboxylic acid: A derivative with additional carboxylic acid functionality.

Uniqueness

This compound is unique due to its acetoxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as an intermediate in various synthetic pathways. Additionally, its derivatives have shown promising pharmacological activities, making it a valuable compound for drug development .

Biological Activity

2-Acetoxybiphenyl (C14H12O2) is an organic compound classified as an acetoxy derivative of biphenyl. Its structure consists of two phenyl rings connected by a single bond, with an acetoxy group (-OCOCH3) attached to one of the rings. This compound has garnered interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula: C14H12O2

- Molecular Weight: 224.24 g/mol

- CAS Number: 232755

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells, particularly in prostate (PC-3) and breast (MCF-7) cancer cell lines. The compound induced cell cycle arrest and apoptosis in these cells, suggesting a mechanism that could be harnessed for therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15 | Induces cell cycle arrest and apoptosis |

| MCF-7 | 20 | Induces cell cycle arrest and apoptosis |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases. The molecular docking studies indicated favorable interactions with key inflammatory mediators, suggesting a mechanism through which it exerts its effects .

Table 2: Inhibitory Effects on Inflammatory Cytokines

| Cytokine | IC50 (µM) | Observations |

|---|---|---|

| TNF-α | 10 | Significant reduction in secretion |

| IL-6 | 12 | Moderate reduction |

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent inhibition of bacterial growth, indicating its potential as a natural antimicrobial agent .

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on PC-3 and MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound's ability to induce apoptosis could be further explored for cancer therapy applications .

- Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in paw edema, supporting its anti-inflammatory claims. Histological examination revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Q & A

Q. Basic: What are the standard methods for synthesizing 2-Acetoxybiphenyl, and how can purity be validated?

Answer:

this compound (CAS 3271-80-5) is typically synthesized via esterification of biphenyl-2-ol (2-hydroxybiphenyl) with acetic anhydride in the presence of a catalyst like sulfuric acid or pyridine . Post-synthesis, purity validation requires:

- Chromatographic analysis : HPLC or GC-MS to detect unreacted precursors or side products.

- Spectroscopic confirmation : H NMR (to verify acetyl group integration at δ ~2.3 ppm) and FT-IR (C=O stretch at ~1740 cm) .

- Melting point consistency : Compare observed values (literature: ~75–77°C) with published data to assess crystallinity and impurities .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, biphenyl derivatives generally require:

- PPE : Gloves (nitrile), lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as biphenyl analogs may cause respiratory irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can researchers resolve contradictions in toxicological data for biphenyl derivatives like this compound?

Answer:

Contradictions often arise from:

- Dose-response variability : Human studies (e.g., occupational exposure to biphenyl) lack precise air-monitoring data, complicating extrapolation .

- Model disparities : Rodent hepatotoxicity findings may not align with in vitro assays due to metabolic differences .

Methodological solutions :- Systematic reviews : Prioritize studies with quantified exposure metrics (e.g., EPA’s HPV protocols) .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsomal assays to predict metabolic pathways and toxicity thresholds .

Q. Advanced: What experimental designs are optimal for studying this compound’s metabolic pathways?

Answer:

- Isotope labeling : Incorporate C-labeled acetyl groups to track metabolic byproducts via LC-MS/MS .

- Enzyme inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

- Cross-species comparison : Use primary hepatocytes from rodents and humans to assess interspecies metabolic differences .

Q. Advanced: How should researchers address gaps in environmental fate data for this compound?

Answer:

- QSAR modeling : Predict biodegradation and bioaccumulation using quantitative structure-activity relationships .

- Microcosm studies : Simulate soil/water systems to measure hydrolysis rates under varying pH and temperature conditions .

- Analytical validation : Employ high-resolution mass spectrometry (HRMS) to detect trace degradation products .

Q. Basic: What spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

Answer:

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign aromatic proton environments .

- Mass fragmentation patterns : Use ESI-MS/MS to confirm molecular ions and fragment pathways (e.g., loss of acetyl group at m/z 44) .

Q. Advanced: How can researchers design studies to investigate this compound’s potential as a pharmaceutical intermediate?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying acetyl or hydroxyl positions) and test against target receptors .

- Stability assays : Monitor hydrolytic stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess bioavailability .

- Toxicokinetic modeling : Use PBPK models to predict tissue distribution and clearance rates .

Q. Basic: What are the key literature sources for this compound, and how can their reliability be assessed?

Answer:

- Authoritative databases : EPA toxicological reviews (e.g., biphenyl assessments) and peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) .

- Reliability criteria : Prioritize studies with transparent methodology, replication details, and conflict-of-interest disclosures . Avoid non-peer-reviewed platforms (e.g., BenchChem) .

Q. Advanced: How should contradictory data in biphenyl derivative research be reported to ensure transparency?

Answer:

- Data repositories : Share raw datasets (e.g., spectral files, chromatograms) in public repositories like Figshare or Zenodo .

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.5°C in melting point measurements) and statistical variance .

- Ethical reporting : Disclose limitations (e.g., sample size, model relevance) in the discussion section .

Properties

IUPAC Name |

(2-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283248 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-80-5 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.